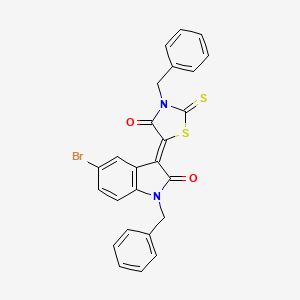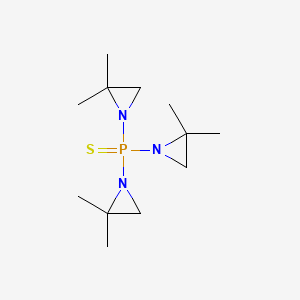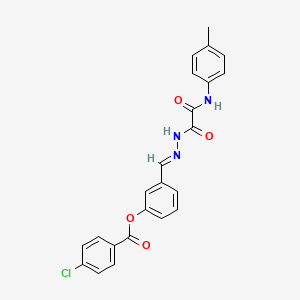
2,4,6-Trichloro-N'-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide: is a chemical compound with the following properties:
Molecular Formula: C₁₆H₁₁Cl₃N₆O
CAS Number: 478251-99-9
Molecular Weight: 409.665 g/mol
This compound belongs to the class of hydrazides and is characterized by its trichlorinated benzene ring and tetrazole moiety. It has applications in various fields due to its unique structure and properties.
Preparation Methods
Industrial Production: Industrial-scale production methods are limited, and this compound is primarily synthesized in research laboratories.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions.
Reduction: Exhibits reducibility.
Substitution: Can undergo substitution reactions.
Chlorinating agents: for chlorination reactions.
Hydrazine derivatives: for hydrazide formation.
Tetrazole-containing compounds: for tetrazole linkage.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Catalysis: Investigated as a potential catalyst due to its unique structure.
Ligand Design: Used in coordination chemistry studies.
Antimicrobial Properties: Explored for its antibacterial and antifungal effects.
Bioconjugation: Used in bioconjugation reactions for drug delivery.
Materials Science: Investigated for its potential in material synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While 2,4,6-Trichloro-N’-(1-(3-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide is relatively rare, similar compounds include:
2,4,6-Trichlorobenzohydrazide: Lacks the tetrazole moiety.
3-((4-Chlorophenoxy)methyl)-N’-(1-(4-(1H-tetraazol-1-YL)phenyl)ethylidene)benzohydrazide: A related derivative .
Remember that this compound’s unique structure contributes to its diverse applications across scientific disciplines
Properties
CAS No. |
478251-99-9 |
|---|---|
Molecular Formula |
C16H11Cl3N6O |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C16H11Cl3N6O/c1-9(10-3-2-4-12(5-10)25-8-20-23-24-25)21-22-16(26)15-13(18)6-11(17)7-14(15)19/h2-8H,1H3,(H,22,26)/b21-9+ |
InChI Key |
SMJMORWFRMKXRA-ZVBGSRNCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC(=CC=C2)N3C=NN=N3 |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1Cl)Cl)Cl)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12037318.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12037325.png)
![N-(2-fluorophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12037333.png)
![Isopropyl 5-{2-[(2E)-2-(3-hydroxybenzylidene)hydrazino]-2-oxoethoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12037340.png)
![5-(3-Ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12037343.png)



![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12037369.png)


![2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12037399.png)
![methyl 4-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12037406.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12037426.png)
